molecular formula C7H9N3S B6612484 2-(methylamino)pyridine-4-carbothioamide CAS No. 1016772-06-7

2-(methylamino)pyridine-4-carbothioamide

Cat. No. B6612484
CAS RN: 1016772-06-7
M. Wt: 167.23 g/mol
InChI Key: REXSKDWTVFNECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)pyridine-4-carbothioamide (MAPC) is an organic compound with a variety of applications in scientific research. It is also known as 2-methylamino-4-pyridinecarbothioamide, MAPC, and N-methyl-2-pyridin-4-ylcarbothioamide. MAPC is a useful reagent for a variety of laboratory experiments and is used in biochemical and physiological research. It is a valuable tool for scientists in a variety of fields due to its versatility and wide range of applications.

Mechanism of Action

MAPC is thought to act by inhibiting the enzyme monoamine oxidase (MAO). MAO is responsible for breaking down neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO, MAPC increases the levels of these neurotransmitters in the brain, which can lead to a variety of physiological and psychological effects.
Biochemical and Physiological Effects
MAPC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to a variety of effects such as increased alertness, improved mood, and improved cognitive performance. It has also been shown to have a mild sedative effect and to reduce anxiety.

Advantages and Limitations for Lab Experiments

The main advantage of using MAPC in laboratory experiments is its versatility. It can be used in a variety of experiments and is relatively easy to synthesize. The main limitation of using MAPC is its potential toxicity. It is important to use MAPC with caution and to follow safety protocols when handling it.

Future Directions

The potential future directions for MAPC research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Other potential future directions include exploring its potential use as a drug, its potential use in the treatment of psychiatric disorders, and its potential use in the treatment of neurological disorders. Additionally, further research into the synthesis of MAPC and its potential modifications could lead to new and improved applications.

Synthesis Methods

MAPC can be synthesized in a few different ways. One method is to react 2-methylamino-4-pyridinecarboxylic acid chloride with thiourea in a solvent such as acetonitrile or dimethylformamide. Another method is to react 2-methylamino-4-pyridinecarboxylic acid with thiophosgene in a solvent such as dimethylsulfoxide.

Scientific Research Applications

MAPC has a variety of scientific research applications. It is used in biochemical and physiological research as a reagent for a variety of laboratory experiments. It has been used to study the effects of drugs on the central nervous system and to study the mechanism of action of drugs on the brain. It has also been used to investigate the effects of drugs on the cardiovascular system and to study the mechanism of action of drugs on the heart.

properties

IUPAC Name

2-(methylamino)pyridine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-9-6-4-5(7(8)11)2-3-10-6/h2-4H,1H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXSKDWTVFNECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)pyridine-4-carbothioamide

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